3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been found to have potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . Therefore, they represent an attractive strategy for cancer therapy .
Scientific Research Applications
Bromination of Nitrogen Heterocyclic Compounds
The bromination of nitrogen heterocyclic compounds like pyrrolo[1, 2-a]pyrazine results in derivatives such as 1,3-dibromo and 1-bromo derivatives. This is in line with predictions from frontier-electron density calculations. The nuclear magnetic resonance (NMR) spectra of these compounds have been analyzed in detail (Paudler & Dunham, 1965).
Enantioselective Bromoaminocyclization
A catalytic asymmetric bromocyclization of trisubstituted olefinic amides using a mannitol-derived cyclic selenium catalyst and N-bromophthalimide has been developed. This results in enantioenriched pyrrolidine products containing two stereogenic centers, which can undergo rearrangement to yield 2,3-disubstituted piperidines (Chen, Tan, & Yeung, 2013).
Hyperbranched Polyelectrolytes
3,5-Bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide have been used to produce new hyperbranched polyelectrolytes. These polyelectrolytes have been studied for their structures and properties, contributing to the field of materials science (Monmoton et al., 2008).
Bromine-Metal Interchange in Pyrroles
The bromine-metal interchange from 3-bromo compounds has been used to react with various electrophilic reagents, providing a method for synthesizing 3-substituted pyrroles. This process has applications in the synthesis of natural products like Verucarin E (Muchowski & Naef, 1984).
Catalytic Pyrrole Synthesis
An iridium-catalyzed pyrrole synthesis has been introduced, where secondary alcohols and amino alcohols are linked via the formation of C–N and C–C bonds, deoxygenating in the process. This environmentally sustainable method allows for the use of alcohols derived from renewable resources (Michlik & Kempe, 2013).
Suzuki Cross-Coupling Reaction for Pyridine Derivatives
A palladium-catalyzed Suzuki cross-coupling reaction has been used to synthesize novel pyridine derivatives. These derivatives have potential applications in pharmaceuticals and materials science due to their diverse biological activities (Ahmad et al., 2017).
Future Directions
properties
IUPAC Name |
3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-10-7-6(4)5(11)1-2-9-7/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQPPBIADGQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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